
Methyl1-(diphenylmethyl)-2-methylazetidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl1-(diphenylmethyl)-2-methylazetidine-3-carboxylate is a complex organic compound that belongs to the class of azetidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-(diphenylmethyl)-2-methylazetidine-3-carboxylate typically involves the reaction of diphenylmethylamine with a suitable azetidine precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with an azetidine derivative. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to enhance efficiency and scalability. These methods often utilize microreactors and automated systems to precisely control reaction parameters, leading to higher yields and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl1-(diphenylmethyl)-2-methylazetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Methyl1-(diphenylmethyl)-2-methylazetidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of Methyl1-(diphenylmethyl)-2-methylazetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylmethylamine: A precursor used in the synthesis of Methyl1-(diphenylmethyl)-2-methylazetidine-3-carboxylate.
Azetidine-3-carboxylate: Another azetidine derivative with similar structural properties.
Uniqueness
Its diphenylmethyl group provides steric hindrance and electronic effects that influence its behavior in chemical reactions, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C19H21NO2 |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
methyl 1-benzhydryl-2-methylazetidine-3-carboxylate |
InChI |
InChI=1S/C19H21NO2/c1-14-17(19(21)22-2)13-20(14)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3 |
Clé InChI |
NNKKDHNJLOJDGT-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


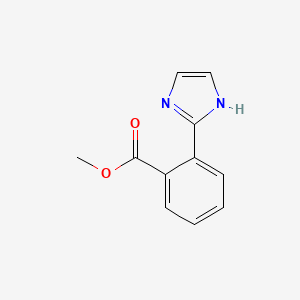
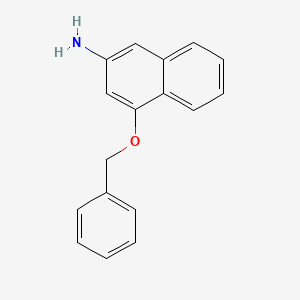
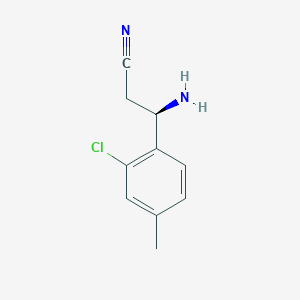

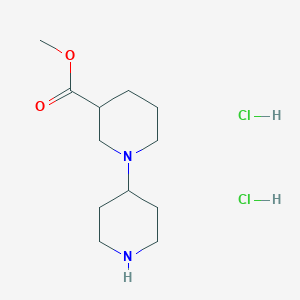
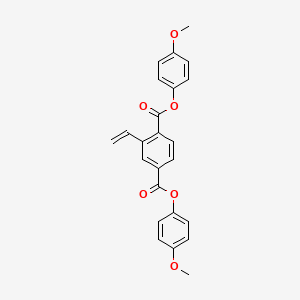
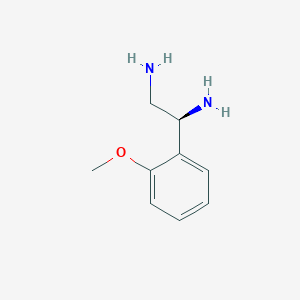
![4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane](/img/structure/B13034126.png)
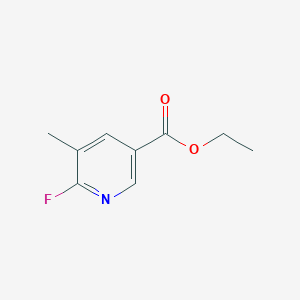



![2-Pyridinemethanol, 6-[(methylamino)methyl]-](/img/structure/B13034157.png)

